molecular formula C24H23N5O3 B394077 5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B394077
M. Wt: 429.5g/mol
InChI Key: SPGDQNJUKTWGDD-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include substituted benzaldehydes, hydrazine derivatives, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE include other pyrazole derivatives with similar functional groups. Examples include:

  • 5-amino-3-(1-cyano-2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-3-(1-cyano-2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C24H23N5O3/c1-16-3-5-17(6-4-16)15-32-21-8-7-18(12-22(21)31-2)11-19(13-25)23-20(14-26)24(27)29(28-23)9-10-30/h3-8,11-12,30H,9-10,15,27H2,1-2H3/b19-11+

InChI Key

SPGDQNJUKTWGDD-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)OC

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)OC

Origin of Product

United States

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